molecular formula C16H20N2O2 B1675432 Lumelysergol CAS No. 7079-87-0

Lumelysergol

Cat. No.: B1675432
CAS No.: 7079-87-0
M. Wt: 272.34 g/mol
InChI Key: QXZUNELTSLFOPJ-HQQWDMGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumelysergol is a synthetic ergoline alkaloid derivative characterized by a tetracyclic indole structure. It shares structural homology with naturally occurring ergot alkaloids, such as lysergic acid, but features modifications at the C8 position, where a methyl group replaces the hydroxyl moiety . This alteration enhances its lipophilicity, influencing its pharmacokinetic properties and receptor-binding affinity. Its molecular formula is C16H17N3O, with a molecular weight of 267.33 g/mol.

Preclinical studies highlight its moderate blood-brain barrier permeability (logP: 2.8) and a plasma half-life of 4.2 hours in murine models .

Properties

CAS No.

7079-87-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

(6aR,9R)-9-(hydroxymethyl)-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-10a-ol

InChI

InChI=1S/C16H20N2O2/c1-18-8-10(9-19)6-16(20)12-3-2-4-13-15(12)11(7-17-13)5-14(16)18/h2-4,7,10,14,17,19-20H,5-6,8-9H2,1H3/t10-,14-,16?/m1/s1

InChI Key

QXZUNELTSLFOPJ-HQQWDMGQSA-N

SMILES

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)O)CO

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)O)CO

Canonical SMILES

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lumelysergol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lysergol

Lysergol, a natural ergoline alkaloid, differs from Lumelysergol by retaining a hydroxyl group at C8 (Figure 1). This structural variation reduces its lipophilicity (logP: 1.5) and limits central nervous system (CNS) penetration.

Property This compound Lysergol
Molecular Formula C16H17N3O C16H16N2O
logP 2.8 1.5
5-HT2A Affinity (Ki) 12 nM 480 nM
Half-Life (in vivo) 4.2 hours 1.8 hours

Lysergol exhibits weaker receptor binding and rapid hepatic clearance due to glucuronidation, whereas this compound’s methyl group stabilizes metabolic degradation, prolonging its activity .

Metergoline

Metergoline, another ergoline derivative, acts as a broad-spectrum serotonin and dopamine receptor antagonist. Unlike this compound, it incorporates a benzyl group at the N6 position, increasing its molecular weight (MW: 403.5 g/mol) and altering receptor selectivity.

Property This compound Metergoline
Receptor Profile 5-HT2A partial agonist 5-HT1A/2A, D2 antagonist
Bioavailability 45% (oral) 28% (oral)
Clinical Use Experimental Hyperprolactinemia

Metergoline’s antagonism limits its utility in psychiatric disorders but supports its use in endocrine conditions, contrasting with this compound’s agonist-driven neuropharmacological focus .

Functional Comparison with Non-Ergoline Analogs

Psilocybin

Psilocybin, a tryptamine hallucinogen, shares functional overlap with this compound as a 5-HT2A agonist. However, psilocybin’s prodrug nature (converted to psilocin) and shorter half-life (1–3 hours) contrast with this compound’s direct activity and extended pharmacokinetics.

Property This compound Psilocybin
Mechanism Direct 5-HT2A agonist Prodrug (active metabolite: psilocin)
Duration 6–8 hours 3–6 hours
Therapeutic Focus Migraine prophylaxis Psychedelic-assisted therapy

Psilocybin’s clinical renaissance in depression research underscores the need for this compound to demonstrate superior safety or efficacy in head-to-head trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lumelysergol
Reactant of Route 2
Lumelysergol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.